molecular formula C8H8ClN3 B13951389 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine

5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine

Cat. No.: B13951389
M. Wt: 181.62 g/mol
InChI Key: SEEZRXYVSYLZPH-UHFFFAOYSA-N
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Description

5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of yield, reaction time, and environmental impact. For instance, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) involved in cell cycle regulation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine is unique due to the presence of chlorine and methyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H8ClN3/c1-5-3-8-10-7(9)4-6(2)12(8)11-5/h3-4H,1-2H3

InChI Key

SEEZRXYVSYLZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)Cl

Origin of Product

United States

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